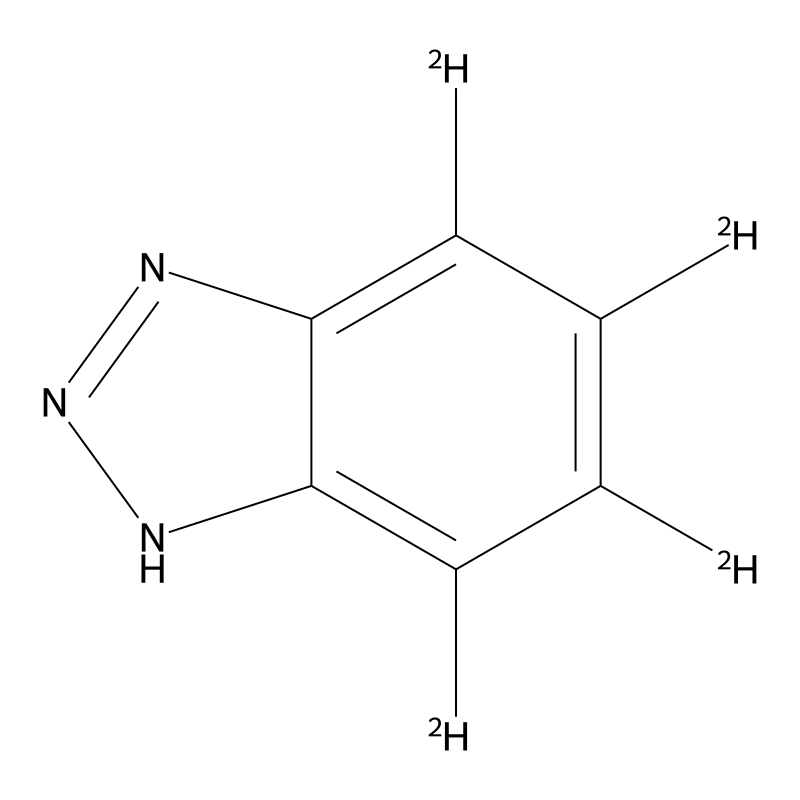

Benzotriazole-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Development:

- Deuterium labeling is a common technique used in drug discovery and development. By replacing specific hydrogen atoms with deuterium, scientists can track the behavior of the drug molecule within the body. This information is crucial for understanding a drug's pharmacokinetics (movement through the body) and metabolism (breakdown by the body) [].

Mass Spectrometry:

- Benzotriazole-d4 can be used as an internal standard in mass spectrometry experiments. An internal standard is a compound added to a sample in a known amount to help researchers accurately measure the concentration of the target analytes. The specific properties of benzotriazole-d4, including its mass and chemical behavior, make it suitable for this application in various research settings [].

Material Science:

- The unique properties of benzotriazole-d4, including its corrosion inhibition and anti-fouling capabilities, are being explored in material science research. Studies suggest that incorporating benzotriazole-d4 into certain materials can improve their resistance to corrosion and biofouling, which is the accumulation of unwanted organisms on surfaces [, ].

Benzotriazole-d4 is a deuterated derivative of benzotriazole, a compound characterized by its fused benzene and triazole rings. Its chemical formula is CDN, with a molecular weight of approximately 123.15 g/mol. Benzotriazole itself is known for its wide range of applications, particularly in the fields of corrosion inhibition, UV stabilization, and as a building block for pharmaceuticals and agricultural chemicals. The deuterated form, Benzotriazole-d4, is primarily utilized in analytical chemistry as an internal standard in nuclear magnetic resonance spectroscopy and mass spectrometry due to its unique isotopic signature, which allows for precise quantification of compounds in complex mixtures .

- Condensation Reactions: It can react with carbonyl compounds to form acylbenzotriazoles, which are useful intermediates in organic synthesis.

- Nucleophilic Substitution: The triazole nitrogen can act as a nucleophile, allowing for the formation of various derivatives through substitution reactions.

- Alkylation Reactions: Benzotriazole-d4 can undergo alkylation to form more complex structures, expanding its utility in synthetic chemistry .

These reactions highlight the compound's versatility as a synthetic intermediate and its role in the development of new materials.

Benzotriazole and its derivatives exhibit notable biological activities. Research indicates that these compounds can act as:

- Antimicrobial Agents: Some derivatives show efficacy against various bacterial strains.

- Anticancer Agents: Benzotriazoles have been studied for their potential to inhibit cancer cell proliferation by interfering with microtubule dynamics during cell division .

- Vasorelaxant Properties: Certain derivatives have demonstrated vasodilatory effects, suggesting potential applications in cardiovascular therapies .

The biological activity of Benzotriazole-d4 specifically remains less explored but is likely similar to that of its non-deuterated counterpart.

The synthesis of Benzotriazole-d4 can be achieved through several methods:

- Deuterated Hydrolysis: Starting from benzotriazole, deuterated solvents or reagents can be used to introduce deuterium into the compound.

- Direct Synthesis: The reaction of deuterated hydrazine with an appropriate aromatic compound under acidic conditions can yield Benzotriazole-d4 directly.

- Isotope Exchange Reactions: Utilizing deuterated reagents in reactions involving benzotriazole can facilitate the incorporation of deuterium into the structure .

These methods ensure that the resulting compound retains its chemical properties while providing isotopic labeling for analytical purposes.

Benzotriazole-d4 finds use in several key areas:

- Analytical Chemistry: It serves as an internal standard for quantitative analysis in mass spectrometry and nuclear magnetic resonance spectroscopy.

- Research Tool: Its unique isotopic characteristics make it valuable for studying reaction mechanisms and pathways in organic synthesis.

- Corrosion Inhibition: Like its parent compound, it may also be explored for applications in preventing metal corrosion in various environments .

Benzotriazole-d4 shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzothiazole | Thiazole derivative | Exhibits antimicrobial properties; used in rubber production. |

| Tolyltriazole | Triazole derivative | Known for its use as a corrosion inhibitor; more effective than benzotriazole in some applications. |

| 5-Methylbenzotriazole | Methyl-substituted | Shows enhanced biological activity compared to unsubstituted benzotriazoles. |

Benzotriazole-d4's uniqueness lies in its isotopic labeling, which enhances analytical precision while retaining the functional properties associated with benzotriazoles .

Fundamental Approaches to Heterocyclic Deuteration

Deuteration of heterocyclic compounds, particularly nitrogen-containing systems like benzotriazole, employs several established methodologies that exploit the unique chemical properties of these aromatic frameworks [8]. The selective introduction of deuterium into heterocyclic systems requires careful consideration of electronic effects, steric factors, and the inherent reactivity patterns of the target molecules [14]. Modern deuteration approaches for heterocycles have evolved from simple hydrogen-deuterium exchange reactions to sophisticated catalytic processes that enable precise control over isotope incorporation [15].

Hydrogen-Deuterium Exchange Mechanisms

The primary mechanism for benzotriazole-d4 synthesis involves hydrogen-deuterium exchange reactions utilizing deuterated solvents and appropriate catalytic systems [21]. These exchange processes typically proceed through electrophilic aromatic substitution pathways, where the electron-rich nature of the benzene ring in benzotriazole facilitates deuterium incorporation at specific positions [33]. The regioselectivity of deuteration is significantly influenced by the electron-withdrawing nature of the triazole moiety, which directs deuterium incorporation to the 4, 5, 6, and 7 positions of the benzene ring [31].

High-temperature deuteration protocols have demonstrated exceptional efficiency for complete deuteration of aromatic heterocycles [21]. The implementation of microwave-assisted heating in flow-type reactors has revolutionized the deuteration process, enabling reactions to proceed at elevated temperatures with improved thermal efficiency and reduced reaction times [21]. These systems typically operate at temperatures ranging from 120 to 180 degrees Celsius under pressurized conditions to maintain liquid-phase reactions [21].

Advanced Deuteration Methodologies

Recent developments in heterocyclic deuteration have introduced metal-free approaches that utilize potassium tert-butoxide in deuterated dimethyl sulfoxide [31]. This methodology achieves selective ortho-deuteration of nitrogen heterocyclic oxides through a mechanism involving increased acidity at the ortho-position, enabling deprotonation by the in-situ generated dimsyl anion [31]. The process operates at room temperature within five minutes, representing a significant advancement in efficiency compared to traditional high-temperature methods [31].

Catalytic hydrogen-deuterium exchange reactions using coordinatively unsaturated ruthenium N-heterocyclic carbene catalysts have shown remarkable selectivity for deuteration of specific carbon-hydrogen bonds [7]. These systems enable selective deuteration of both sp³ carbon-hydrogen bonds of alkyl groups and sterically non-hindered sp² carbon-hydrogen bonds, with deuteration ratios exceeding 90 percent at specified sites [7].

Catalytic Pathways for Selective Isotope Incorporation

Iron-Based Catalytic Systems

Nanostructured iron catalysts prepared by combining cellulose with iron salts represent a breakthrough in scalable deuteration technology [8]. These heterogeneous catalysts permit selective deuteration of heteroarenes using inexpensive deuterium oxide under hydrogen pressure, achieving deuterium incorporation levels exceeding 90 percent [8]. The iron-based system demonstrates superior performance compared to conventional precious metal catalysts while offering significant cost advantages and reduced environmental impact [8].

The catalytic mechanism involves the formation of iron oxides on the catalyst surface during the reaction, which undergo partial reduction to elemental iron when heated under hydrogen atmosphere [8]. This redox cycling enhances the catalyst's activity and enables efficient activation of deuterium oxide for subsequent incorporation into the heterocyclic substrate [8]. The process operates effectively at 120 degrees Celsius, providing optimal balance between reaction rate and selectivity [8].

Platinum-Alumina Catalytic Deuteration

The catalytic pathway involves adsorption of both the heterocyclic substrate and deuterium oxide onto the platinum surface, followed by hydrogen-deuterium exchange through surface-mediated mechanisms [21]. The alumina support provides thermal stability and prevents catalyst sintering at elevated operating temperatures [21]. The system's modular design permits sequential reactor arrangements to achieve higher deuteration levels through multiple exchange cycles [21].

Cobaloxime-Mediated Photocatalytic Deuteration

Visible light-promoted deuteration using cobaloxime catalysts represents an innovative approach for heterocyclic deuteration [6]. This methodology employs synergistic photoredox and cobalt catalysis to enable facile deuterium incorporation using deuterium oxide or deuterated methanol as the deuterium source [6]. The process operates through reversible addition-elimination reactions involving cobalt(III)-hydride intermediates generated by photoreduction [6].

The catalytic cycle begins with photochemical generation of cobalt(III)-hydride species, which undergo reversible addition to the heterocyclic substrate [6]. Subsequent elimination reactions incorporate deuterium while regenerating the active catalytic species [6]. This approach demonstrates compatibility with structurally complex molecules and enables late-stage deuteration of pharmaceutical compounds [6].

Data Table: Catalytic System Performance Comparison

| Catalyst System | Operating Temperature (°C) | Deuteration Level (%) | Reaction Time | Selectivity |

|---|---|---|---|---|

| Iron-Cellulose | 120 | >90 | 24-72 hours | Ortho/Para selective [8] |

| Platinum-Alumina | 180 | >94 | 2-6 hours | Non-selective [21] |

| Cobaloxime | 25 | 80-99 | 1-24 hours | Position-dependent [6] |

| Ruthenium-Carbene | 55 | >90 | 12-48 hours | sp²/sp³ selective [7] |

Purification Strategies for High-Purity Deuterated Derivatives

Crystallization-Based Purification

Cooling crystallization represents the primary purification method for benzotriazole-d4, leveraging the compound's limited water solubility to achieve high-purity products [26]. The process employs controlled cooling profiles to optimize crystal formation and morphology [26]. Initial filtration of decolorized crude product precedes the crystallization sequence, which involves staged cooling from 40 to 25 degrees Celsius over a period of four to six hours [26].

The crystallization protocol begins with addition of seven-degree Celsius cooling water to the reactor containing filtered crude benzotriazole-d4 [26]. Material undergoes stirring and cooling until reaching 40 degrees Celsius, at which point stirring ceases and external jacket cooling initiates natural temperature reduction [26]. Static crystallization proceeds for two hours with periodic gentle stirring to promote crystal nucleation [26]. The process continues with temperature reduction to 35 degrees Celsius over four to six hours, followed by final cooling to 25 degrees Celsius with continuous stirring [26].

This controlled cooling methodology produces needle-like crystals with purity levels reaching 99.8 percent [26]. The crystal morphology facilitates efficient separation during subsequent centrifugation and drying operations [26]. The slow cooling rate prevents crystal agglomeration and ensures uniform particle size distribution [26].

Chromatographic Separation Techniques

High-performance liquid chromatography at subzero temperatures provides enhanced separation of deuterated isotopologues while minimizing back-exchange reactions [27]. Chromatographic separations conducted at minus 20 to minus 30 degrees Celsius in ethylene glycol-water mixtures achieve superior resolution compared to conventional ambient temperature methods [27]. The low-temperature approach reduces deuterium loss through back-exchange mechanisms, preserving isotopic purity during analysis and purification [27].

The chromatographic system employs specialized temperature control zones to maintain minus 30 degrees Celsius throughout the separation process [27]. Temperature stability within plus or minus 0.058 degrees Celsius ensures reproducible retention times and peak resolution [27]. The ethylene glycol modifier prevents freezing while maintaining efficient chromatographic performance at subzero temperatures [27].

Glycol-Based Purification Systems

Water-miscible glycol solvents provide effective purification media for benzotriazole-d4, achieving concentrations of 10 to 40 percent by weight [10]. Ethylene glycol demonstrates particular effectiveness as a purification solvent, enabling dissolution of benzotriazole-d4 while facilitating removal of tarry impurities [10]. The process involves treatment with activated charcoal at elevated temperatures to achieve decolorization and purification [10].

The glycol purification protocol operates at temperatures between 80 and 100 degrees Celsius for minimum duration of 60 minutes [10]. Activated charcoal loading typically employs one-fifth the weight of the benzotriazole solution to ensure effective adsorption of colored impurities [10]. Alternative decolorizing materials including activated clay, activated alumina, and kieselguhr provide comparable purification performance [10].

Mass Spectrometric Purity Analysis

Electrospray ionization high-resolution mass spectrometry enables precise determination of isotopic purity in deuterated benzotriazole derivatives [30]. The methodology exploits accurate mass measurements to distinguish hydrogen-deuterium isotopologues and quantify deuterium incorporation levels [30]. Time-of-flight mass spectrometry provides sufficient resolution to separate isotopic species and extract individual isotopologue abundances [28].

The analytical approach requires minimal sample consumption, often below nanogram levels, making it suitable for high-value deuterated compounds [30]. The method operates without deuterated solvents, reducing costs and preventing isotopic contamination during analysis [30]. Integration of extracted ion chromatograms for each isotopic species enables calculation of isotopic enrichment percentages with accuracy within 1.5 percent of expected values [39].

Data Table: Purification Method Efficiency

| Purification Method | Purity Achieved (%) | Processing Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cooling Crystallization | 99.8 | 4-6 hours | 25-40 | 85-95 [26] |

| Glycol-Charcoal Treatment | 95-98 | 1-2 hours | 80-100 | 80-90 [10] |

| Subzero Chromatography | >99 | 40 minutes | -30 | 70-85 [27] |

| Distillation Purification | 98-99 | 2-4 hours | 202-204 | 75-85 [1] |

Advanced Purification Protocols

Vacuum distillation under reduced pressure provides an alternative purification approach for benzotriazole-d4 [1]. The process employs rectification columns operating at 15 millimeters of mercury pressure, collecting distillate fractions at 202 to 204 degrees Celsius [1]. This method effectively separates benzotriazole-d4 from higher-boiling impurities while preserving deuterium content [1].

Liquid-liquid extraction systems integrated with continuous flow reactors enable real-time purification during synthesis [21]. These systems employ automated phase separation to isolate organic layers containing purified benzotriazole-d4 from aqueous deuterium oxide phases [21]. The approach eliminates traditional separatory funnel operations and reduces processing time while maintaining high purity standards [21].

Nuclear Magnetic Resonance Spectral Signatures of Deuterated Benzotriazoles

Nuclear magnetic resonance spectroscopy provides fundamental insights into the structural characteristics and isotopic effects of benzotriazole-d4. The deuterated analog exhibits distinctive spectroscopic signatures that differentiate it from the unlabeled compound through specific isotope effects and coupling patterns.

Proton Nuclear Magnetic Resonance Characteristics

The most pronounced difference between benzotriazole and benzotriazole-d4 appears in proton nuclear magnetic resonance spectroscopy, where the aromatic protons of the benzene ring have been replaced with deuterium atoms [1] [2]. In the unlabeled benzotriazole, the aromatic region typically displays a characteristic two-proton multiplet at δ 7.99-7.90 parts per million and a two-proton singlet at δ 7.40 parts per million in deuterated methanol [1]. For benzotriazole-d4, these signals are completely absent due to the substitution of hydrogen with deuterium at positions 4, 5, 6, and 7 of the benzene ring [3] [4].

The International Union of Pure and Applied Chemistry designation for benzotriazole-d4 is 1,4,5,6-tetradeuteriobenzotriazole, indicating the specific positions of deuterium incorporation [3]. This selective deuteration pattern preserves the nitrogen-hydrogen bond in the triazole ring while eliminating all aromatic carbon-hydrogen signals, creating a distinct spectroscopic profile.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy reveals subtle but measurable isotope effects in benzotriazole-d4. The unlabeled compound exhibits three characteristic carbon signals at δ 138.8, 126.0, and 114.9 parts per million [1]. In the deuterated analog, these carbon resonances show slight chemical shift perturbations typically ranging from ±0.1 to 0.3 parts per million due to secondary isotope effects [5]. More significantly, carbon atoms directly bonded to deuterium display characteristic coupling patterns with the quadrupolar deuterium nucleus.

The carbon-deuterium coupling manifests as broadened or split resonances, particularly noticeable for carbons at positions 4, 5, 6, and 7 of the benzene ring [6]. These coupling effects provide definitive evidence of deuterium incorporation and can be used for structural confirmation. The magnitude of these coupling constants typically ranges from 20 to 25 hertz for one-bond carbon-deuterium interactions.

Nitrogen-15 Nuclear Magnetic Resonance Considerations

While less commonly employed due to its low natural abundance and sensitivity, nitrogen-15 nuclear magnetic resonance can provide additional structural information for benzotriazole-d4 [7]. The three nitrogen atoms in the triazole ring exhibit different chemical environments due to tautomerism, with the nitrogen-hydrogen bearing nitrogen showing the most significant chemical shift variations depending on the tautomeric form present in solution.

Deuteration of the benzene ring produces minimal direct effects on nitrogen chemical shifts, as the isotopic substitution occurs at positions remote from the nitrogen centers. However, subtle secondary isotope effects may be observable, particularly for nitrogen atoms that participate in through-space or through-bond interactions with the deuterated aromatic system.

Mass Spectrometric Differentiation of Isotopologues

Mass spectrometry provides the most definitive method for distinguishing benzotriazole-d4 from its unlabeled counterpart through precise mass measurements and characteristic fragmentation patterns. The incorporation of four deuterium atoms results in a molecular mass increase of 4.03 daltons, creating distinct isotopologue profiles.

Molecular Ion Characteristics

The molecular ion of benzotriazole appears at mass-to-charge ratio 119.0483 in electron ionization mode, while benzotriazole-d4 exhibits its molecular ion at 123.0733 [3] [8]. Under positive electrospray ionization conditions, the protonated molecular ions appear at mass-to-charge ratios 120.0556 and 124.0774 for the unlabeled and deuterated compounds, respectively [8]. These mass differences are readily resolved by all modern mass spectrometers, enabling unambiguous identification.

Fragmentation Pathway Analysis

Both benzotriazole and benzotriazole-d4 undergo similar fragmentation pathways under mass spectrometric conditions, with characteristic losses that maintain the mass difference corresponding to the number of deuterium atoms retained in each fragment [9] [10]. The most common fragmentation involves loss of molecular nitrogen (28 daltons), producing base peak fragments at mass-to-charge ratios 92.0495 and 96.0713 for unlabeled and deuterated compounds, respectively [8].

Secondary fragmentation produces ions at mass-to-charge ratios 65.0386 for benzotriazole and 69.0604 for benzotriazole-d4, representing further decomposition of the primary fragment ions [8]. The consistent mass shift of 4 daltons throughout the fragmentation cascade confirms the retention of all four deuterium atoms in the primary fragmentation processes.

Studies employing collision-induced dissociation have demonstrated that benzotriazole isotopologues maintain their deuterium content through multiple stages of fragmentation, making them excellent candidates for stable isotope dilution analysis [10]. The fragmentation behavior remains consistent across different ionization methods, including electron impact, chemical ionization, and electrospray ionization.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry instruments, particularly those employing orbitrap or time-of-flight analyzers, provide exceptional specificity for benzotriazole-d4 analysis [8]. These instruments can achieve mass accuracies within 5 parts per million, enabling confident identification even in complex environmental matrices.

Compound-specific isotope analysis has been successfully applied to benzotriazole derivatives using gas chromatography isotope ratio mass spectrometry [10] [11]. Method detection limits for accurate isotope analysis range from 0.1 to 1.0 millimolar for injected concentrations, corresponding to injected masses of 0.4 to 3.0 nanomoles of nitrogen [10]. The precision of isotope measurements achieves ±0.1 to ±0.3 per mil for nitrogen isotope ratios under optimized conditions.

Chromatographic Separation Techniques for Isotopic Variants

Chromatographic separation of benzotriazole isotopologues presents unique challenges due to the minimal differences in physicochemical properties between deuterated and unlabeled compounds. However, subtle isotope effects on retention behavior can be exploited under optimized conditions.

Liquid Chromatography Applications

Reversed-phase liquid chromatography using octadecylsilane or similar nonpolar stationary phases provides adequate separation for most analytical applications involving benzotriazole-d4 [8] [12]. Standard mobile phase compositions consisting of acetonitrile and water with acidic modifiers achieve baseline resolution of benzotriazole from matrix components without requiring isotope-specific optimization.

The retention time difference between benzotriazole and benzotriazole-d4 in liquid chromatography systems typically ranges from 0.1 to 0.3 minutes under standard conditions [13]. This small difference results from the slightly reduced polarity of the deuterated compound due to the lower polarizability of carbon-deuterium bonds compared to carbon-hydrogen bonds.

Method development studies have demonstrated that benzotriazole compounds can be successfully analyzed using gradient elution programs with detection limits in the nanogram per liter range [8] [14]. Solid-phase extraction procedures using hydrophilic-lipophilic balance sorbents achieve recovery rates of 86 to 112 percent for benzotriazole compounds from aqueous matrices [8].

Gas Chromatographic Considerations

Gas chromatography of benzotriazole typically requires derivatization due to the compound's polarity and potential for thermal degradation [14]. Acetylation reactions using acetic anhydride have been successfully employed to produce volatile derivatives suitable for gas chromatographic analysis [14]. The deuterated compound undergoes identical derivatization reactions, maintaining the isotopic label throughout the chemical modification process.

Retention time differences between isotopologues in gas chromatography are generally more pronounced than in liquid chromatography due to the greater influence of molecular mass on gas-phase interactions [15]. Separation factors between deuterated and unlabeled compounds typically range from 1.01 to 1.05, representing small but measurable differences in retention behavior.

Specialized Separation Techniques

Comprehensive two-dimensional gas chromatography has been applied to benzotriazole analysis, providing enhanced peak capacity and improved separation of structural isomers [16]. This technique proves particularly valuable for environmental samples containing multiple benzotriazole derivatives and potential transformation products.

Supercritical fluid chromatography represents an emerging technique for benzotriazole analysis, offering reduced solvent consumption and improved environmental compatibility [17]. The technique shows promise for separating polar benzotriazole compounds while maintaining compatibility with mass spectrometric detection.

Ultra-high-pressure liquid chromatography systems enable rapid analysis with run times reduced to approximately 5 minutes compared to conventional 30-minute methods [12]. These systems maintain separation quality while significantly improving sample throughput for routine analytical applications.

Quality Assurance Considerations

Internal standard approaches using benzotriazole-d4 have been validated for quantitative analysis of unlabeled benzotriazole in environmental and biological matrices [18] [19]. The deuterated analog serves as an ideal internal standard due to its chemical similarity and distinct mass spectrometric signature.

Method validation studies have established linear calibration ranges spanning three orders of magnitude, with correlation coefficients exceeding 0.9991 for all target compounds [14]. Precision studies demonstrate relative standard deviations below 10 percent for most analytical methods when using appropriate internal standardization procedures [20].